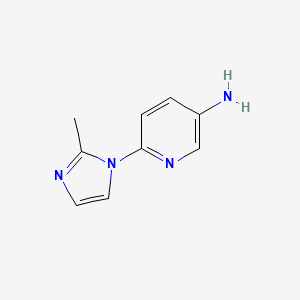

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

6-(2-methylimidazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-11-4-5-13(7)9-3-2-8(10)6-12-9/h2-6H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBXVLWEJWHENB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430535-32-3 | |

| Record name | 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 6 2 Methyl 1h Imidazol 1 Yl Pyridin 3 Amine

Historical Development of Synthetic Approaches to Imidazole-Pyridines

The construction of bi-heterocyclic systems like imidazole-pyridines has evolved significantly over the decades. Early methods often relied on harsh reaction conditions and multi-step sequences with modest yields. A common historical approach to forming fused imidazopyridines, for instance, involved the condensation of 2-aminopyridines with α-haloketones, a method first reported in the early 20th century. While effective for certain isomers, this approach is not directly applicable to the synthesis of pyridines substituted with an imidazole (B134444) ring via a C-N bond at the pyridine's 6-position.

The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century marked a paradigm shift. Reactions like the Ullmann condensation, traditionally a copper-promoted nucleophilic aromatic substitution, provided a pathway to form C-N bonds between aryl halides and amines or N-heterocycles. wikipedia.orgresearchgate.netorganic-chemistry.org However, these reactions often required high temperatures and stoichiometric amounts of copper. wikipedia.org A major breakthrough came with the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, in the 1990s. wikipedia.orglibretexts.org This methodology offered a more general and efficient route to arylamines and N-aryl heterocycles under milder conditions, significantly expanding the synthetic toolbox for compounds like 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine. wikipedia.orgacsgcipr.org

Direct Synthetic Strategies for this compound

A direct and logical synthetic approach to this compound involves a two-step sequence: a nucleophilic aromatic substitution to form the C-N bond between the pyridine (B92270) and imidazole rings, followed by the reduction of a nitro group to the desired amine.

Key Reaction Steps and Conditions

The synthesis commences with a suitable pyridine precursor, such as 2-chloro-5-nitropyridine (B43025) or 2,5-dihalopyridine. The key steps are outlined below:

Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling: The first critical step is the formation of the bond between the pyridine C6 position and the N1 of 2-methylimidazole (B133640). This can be achieved through:

SNAr Reaction: Reacting 2-chloro-5-nitropyridine with 2-methylimidazole in the presence of a base. The electron-withdrawing nitro group activates the chloro-substituted position towards nucleophilic attack.

Cross-Coupling Reaction: A more versatile approach involves the coupling of a halopyridine with 2-methylimidazole using a transition metal catalyst.

Reduction of the Nitro Group: The intermediate, 6-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine, is then reduced to the target primary amine.

A plausible synthetic scheme is detailed in the table below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Chloro-5-nitropyridine, 2-Methylimidazole | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO), Heat | 6-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine |

| 2 | 6-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine | Reducing agent (e.g., H₂/Pd-C, SnCl₂/HCl, Fe/NH₄Cl), Solvent (e.g., Methanol (B129727), Ethanol (B145695), Acetic Acid) | This compound |

This table presents a generalized synthetic route. Specific conditions may vary based on literature precedents for analogous transformations.

Catalytic Systems in C-N Bond Formation (e.g., Cross-Coupling Reactions)

The formation of the C-N bond is the most crucial step, and transition-metal catalysis offers significant advantages in terms of efficiency and substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for C-N bond formation. wikipedia.orglibretexts.orgacsgcipr.org The reaction would involve coupling 2-halo-5-nitropyridine with 2-methylimidazole. A typical catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos, BINAP). A base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is essential for the catalytic cycle. nih.gov The choice of ligand is critical and is often optimized to achieve high yields.

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for C-N bond formation and has seen a resurgence with the development of improved catalytic systems. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction typically uses a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand like 1,10-phenanthroline (B135089) or an amino acid. The reaction is generally carried out at higher temperatures compared to palladium-catalyzed methods but can be a cost-effective alternative.

| Catalytic System | Typical Catalyst/Ligand | Base | Solvent | Temperature Range |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ / Xantphos or other phosphine ligands | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-120 °C |

| Ullmann Condensation | CuI / 1,10-Phenanthroline or L-proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-180 °C |

This interactive table summarizes common conditions for the key C-N bond-forming step.

Alternative and Analogous Synthetic Strategies for Related Derivatives

While the direct approach is robust, alternative strategies can be employed, particularly for creating libraries of related derivatives. One such strategy involves building the imidazole ring onto a pre-existing aminopyridine core. For instance, a 2,5-diaminopyridine (B189467) derivative could potentially undergo cyclization with an appropriate three-carbon synthon to form the imidazole ring, although achieving the desired regioselectivity for the 2-methyl substituent could be challenging.

Furthermore, the synthesis of analogous structures provides insight into viable synthetic methodologies. For example, the synthesis of 6-(1H-pyrazol-1-yl)pyridin-3-amine has been reported via the reaction of 5-nitro-2-(1H-pyrazol-1-yl)pyridine with hydrogen over a palladium-on-carbon catalyst. chemicalbook.com This strongly supports the feasibility of the nitro reduction step in the proposed synthesis of the target compound.

Process Optimization and Green Chemistry Considerations in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on process optimization to improve efficiency and sustainability.

Green chemistry principles can be applied to the synthesis of this compound in several ways:

Catalyst Selection: Utilizing highly efficient catalysts at low loadings minimizes metal waste. The development of recyclable heterogeneous catalysts is also a key area of research.

Solvent Choice: Replacing hazardous solvents like DMF and dioxane with greener alternatives such as water, ethanol, or ionic liquids is a primary goal. bohrium.com Multicomponent reactions, where several steps are combined in one pot, can also reduce solvent usage. nih.gov

Energy Efficiency: Microwave-assisted synthesis can often dramatically reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product is a fundamental principle. The proposed direct synthesis route generally has good atom economy.

Yield Enhancement Strategies

Maximizing the yield of this compound is crucial for the economic viability of its production. Key strategies include:

Optimization of Reaction Conditions: A systematic study of parameters such as temperature, reaction time, catalyst and ligand loading, and base concentration can lead to significant yield improvements. Design of Experiment (DoE) methodologies can be employed for efficient optimization.

Minimizing Side Reactions: In the C-N coupling step, side reactions such as hydrodehalogenation of the starting material can occur. Careful selection of the catalyst, ligand, and reaction conditions can minimize these competing pathways. For the nitro reduction, controlling the reaction conditions is important to avoid over-reduction or formation of undesired byproducts.

| Parameter to Optimize | Potential Impact on Yield |

| Catalyst/Ligand Ratio | Affects catalytic activity and stability. An optimal ratio can maximize turnover number and minimize catalyst decomposition. |

| Base Strength/Amount | Crucial for the deprotonation step in the catalytic cycle. The right base can improve reaction rates and prevent side reactions. |

| Temperature | Influences reaction kinetics. Higher temperatures can increase rates but may also lead to byproduct formation. |

| Solvent Polarity | Can affect the solubility of reactants and the stability of intermediates in the catalytic cycle. |

This table outlines key parameters for optimizing the yield of the C-N coupling reaction.

Solvent Selection and Waste Minimization Techniques

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional organic syntheses often rely on volatile and hazardous organic solvents. In the context of synthesizing this compound, a shift towards greener alternatives is paramount for sustainability.

For the probable final step, the reduction of the nitro-intermediate, methanol is a likely solvent, as seen in the synthesis of structurally similar compounds. While methanol is biodegradable, greener alternatives such as ethanol or even water should be considered. The catalytic reduction of nitroarenes has been successfully demonstrated in aqueous media, which would significantly reduce the environmental footprint of the process.

Waste minimization can be addressed through several strategies. One-pot multicomponent reactions, where multiple synthetic steps are carried out in the same reaction vessel, can significantly reduce waste by eliminating the need for purification of intermediates. For the synthesis of the imidazole-pyridine core, such an approach could be envisioned. Furthermore, the use of heterogeneous catalysts for the reduction of the nitro group allows for easy recovery and reuse of the catalyst, minimizing waste and often improving the cost-effectiveness of the process.

Table 1: Comparison of Solvents for the Reduction of Nitro-aromatic Compounds

| Solvent | Green Chemistry Considerations | Potential for Waste Minimization |

|---|---|---|

| Methanol | Biodegradable, but with some toxicity concerns. | Can be recycled, but requires energy-intensive distillation. |

| Ethanol | Derived from renewable resources, less toxic than methanol. | Recyclable; potential for closed-loop systems. |

| Water | Non-toxic, non-flammable, and inexpensive. | Minimal waste; purification can sometimes be more energy-intensive. |

| Supercritical CO2 | Non-toxic and readily available; easy product separation. | Requires specialized equipment; can be energy-intensive to achieve supercritical state. |

| Ionic Liquids | Low volatility and tunable properties. | Can be difficult to separate from products; potential toxicity and biodegradability concerns. |

Microscale and Sustainable Synthesis Methodologies

The principles of microscale chemistry, which involve carrying out reactions on a smaller scale, offer significant advantages in terms of safety and waste reduction. While not a distinct synthetic methodology in itself, applying microscale techniques to the synthesis of this compound can be a valuable approach in a research and development setting. The reduced use of reagents and solvents directly translates to less waste generated.

Sustainable synthesis methodologies for this compound would focus on energy efficiency and the use of renewable resources. Microwave-assisted synthesis is a prominent green chemistry technique that can significantly accelerate reaction times and improve yields, often in the absence of a solvent or in green solvents like water or ethanol. nih.gov For the formation of the imidazole ring or the coupling of the imidazole to the pyridine ring, microwave irradiation could be a highly effective and sustainable approach.

Another key aspect of sustainable synthesis is the use of efficient and recyclable catalysts. For the reduction of the nitro-intermediate, catalytic transfer hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) with a hydrogen donor such as formic acid or hydrazine (B178648) is a greener alternative to stoichiometric reducing agents that generate large amounts of waste. organic-chemistry.org Recent advances in catalysis also include the use of earth-abundant metal catalysts and even metal-free reduction systems, further enhancing the sustainability of the process. organic-chemistry.org Flow chemistry is another sustainable approach where reagents are continuously passed through a reactor containing an immobilized catalyst. This technique allows for precise control over reaction parameters, improved safety, and easier scalability, all of which contribute to a more sustainable manufacturing process.

Table 2: Overview of Sustainable Synthesis Techniques

| Technique | Principles | Application to Synthesis of this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions, leading to faster reaction times and often higher yields. | Can be applied to the formation of the imidazole ring and the reduction of the nitro group. |

| Catalytic Transfer Hydrogenation | Use of a catalyst (e.g., Pd/C) and a hydrogen donor to reduce functional groups, avoiding the use of high-pressure hydrogen gas. | A safe and efficient method for the reduction of the nitro-intermediate to the amine. |

| Flow Chemistry | Continuous reaction in a tube or microreactor, allowing for better control, safety, and scalability. | Can be implemented for the catalytic reduction step, allowing for efficient catalyst use and easy product isolation. |

| Solvent-Free Reactions | Conducting reactions without a solvent, often by grinding reagents together (mechanochemistry) or by heating neat reactants. | Potentially applicable for the formation of the imidazole ring, significantly reducing solvent waste. researchgate.net |

Spectroscopic and Structural Characterization Studies of 6 2 Methyl 1h Imidazol 1 Yl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR, along with advanced 2D techniques, are indispensable for unambiguous structural confirmation.

Proton NMR (¹H NMR) Analysis for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and neighboring protons for each unique proton in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the imidazole (B134444) ring, the methyl group, and the amine group.

The aromatic region of the spectrum would be of particular interest. The three protons on the pyridine ring would likely appear as a complex splitting pattern due to their coupling with each other. The chemical shifts of these protons are influenced by the electron-donating amine group and the electron-withdrawing imidazole substituent. The two protons on the imidazole ring would also exhibit characteristic chemical shifts. The methyl group attached to the imidazole ring would typically appear as a singlet in the upfield region of the spectrum. The protons of the amine group may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

A detailed analysis of the chemical shifts, integration values (which correspond to the number of protons), and coupling constants (which provide information about adjacent protons) is crucial for the complete assignment of the proton signals and the confirmation of the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyridine-H | 7.5 - 8.5 | m | - |

| Imidazole-H | 7.0 - 7.5 | m | - |

| NH₂ | 3.5 - 5.0 | br s | - |

| CH₃ | 2.3 - 2.7 | s | - |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would show several signals in the downfield region, corresponding to the aromatic carbons of the pyridine and imidazole rings. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbon atoms attached to nitrogen atoms would be expected to resonate at a lower field. The carbon of the methyl group would appear in the upfield region of the spectrum. The number of signals in the spectrum confirms the number of unique carbon environments in the molecule, which is consistent with the proposed structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Pyridine-C | 110 - 160 |

| Imidazole-C | 115 - 145 |

| CH₃ | 10 - 20 |

Note: This is a predicted data table. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR) for Detailed Connectivity

To further confirm the structure and unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the pyridine and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the pyridine and imidazole rings.

Together, these 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connections.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is ionized to produce protonated molecules, typically [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio.

For this compound (C₉H₁₀N₄), the expected monoisotopic mass is approximately 174.09 g/mol . The ESI-MS spectrum would be expected to show a prominent peak at m/z 175.09, corresponding to the [M+H]⁺ ion, which would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. By comparing the exact measured mass with the calculated mass for possible elemental formulas, the correct molecular formula can be unequivocally established.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: No experimental IR spectra for this compound have been found in the searched scientific literature. Therefore, a data table of characteristic absorption bands and their corresponding functional groups cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Similarly, there is no published experimental UV-Vis spectroscopic data for this compound. A data table detailing absorption maxima (λmax) and corresponding electronic transitions is not available.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases and the broader scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.

Chromatographic Methods for Purity Assessment and Characterization (e.g., LC-MS)

While LC-MS is a standard method for the purity assessment and characterization of heterocyclic compounds, no specific studies detailing the LC-MS analysis of this compound have been published. Therefore, data on retention times, mass-to-charge ratios (m/z) of molecular ions and fragments, and the chromatographic conditions used for its analysis are not available to be presented in a data table.

Computational and Theoretical Chemistry Investigations of 6 2 Methyl 1h Imidazol 1 Yl Pyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These methods provide a detailed understanding of the geometric and electronic nature of 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine at the atomic level.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the molecule, known as geometry optimization. For this compound, this process would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide accurate results for similar heterocyclic systems. researchgate.netplos.org The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Conformational analysis is also crucial, as the molecule may possess multiple low-energy conformations due to the rotational freedom around the single bond connecting the pyridine (B92270) and imidazole (B134444) rings. By mapping the potential energy surface as a function of the key dihedral angles, researchers can identify the global minimum energy conformation and other accessible conformers. The relative energies of these conformers are vital for understanding the molecule's behavior in different environments.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Length | C(pyridine)-N(imidazole) | 1.38 Å |

| Bond Length | C(pyridine)-N(amine) | 1.37 Å |

| Bond Angle | C-N-C (imidazole-pyridine) | 128° |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from geometry optimization.

The electronic properties of a molecule are key to its reactivity and interactions. Frontier Molecular Orbital (FMO) theory is a powerful tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed across the imidazole and pyridine rings. This distribution influences how the molecule interacts with other chemical species.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

Note: The data in this table is hypothetical and based on typical values for similar organic molecules.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.nettandfonline.com It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas indicate neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine and imidazole rings and the amino group, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions. The hydrogen atoms of the amino group would likely exhibit a positive potential.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other compounds.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.2 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I+A)/2 | 3.85 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 |

Note: The data in this table is hypothetical and calculated from the values in Table 2.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment, such as a solvent. nih.govsemanticscholar.org

In an MD simulation of this compound in an aqueous solution, the molecule's trajectory would be calculated by solving Newton's equations of motion. This would reveal how the molecule rotates and vibrates, and how it forms and breaks hydrogen bonds with surrounding water molecules. The simulation would provide a detailed picture of the molecule's solvation shell and the energetic contributions of these interactions. Such studies are crucial for understanding the molecule's solubility and how its conformation might change upon moving from a non-polar to a polar environment.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. jocpr.comnih.gov This is a critical step in drug discovery for identifying potential biological targets and understanding the mechanism of action.

For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target, for instance, a kinase or another enzyme implicated in a disease pathway. The docking algorithm would then explore various binding poses and score them based on the predicted binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. This information is invaluable for designing more potent and selective inhibitors.

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value/Residues |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bond Interactions | GLU85, LEU83 |

| Hydrophobic Interactions | VAL35, ALA50, ILE145 |

Note: The data in this table is hypothetical and illustrates the typical output of a molecular docking study.

Prediction of Binding Modes with Academic Target Systems

The prediction of how a small molecule like this compound interacts with a biological target is a cornerstone of computational drug discovery. This is primarily achieved through molecular docking simulations. This process involves predicting the preferred orientation of the ligand when bound to a receptor to form a stable complex. The insights gained from these simulations are crucial for understanding the potential mechanism of action and for guiding further optimization of the compound.

For this compound, the key structural features that dictate its binding mode are the aminopyridine and the 2-methyl-imidazole moieties. These groups can participate in a variety of non-covalent interactions that stabilize the ligand within a protein's active site. Based on studies of similar imidazopyridine and aminopyridine scaffolds, several key interactions can be predicted nih.gov:

Hydrogen Bonding: The amine (-NH2) group on the pyridine ring is a potent hydrogen bond donor. The nitrogen atoms within the pyridine and imidazole rings can act as hydrogen bond acceptors. For instance, in kinase inhibitor studies, the pyridine core often forms critical hydrogen bonds with the hinge region of the kinase backbone nih.gov.

Pi-Pi Stacking: The aromatic nature of both the pyridine and imidazole rings allows for favorable pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding pocket nih.gov.

Hydrophobic Interactions: The methyl group on the imidazole ring can engage in hydrophobic interactions with nonpolar residues, further anchoring the ligand in the active site.

A hypothetical binding mode in a kinase active site, a common target for such scaffolds, would likely involve the aminopyridine moiety forming hydrogen bonds with the hinge region, while the 2-methyl-imidazolyl group occupies a deeper pocket, making hydrophobic and aromatic interactions. The precise geometry and orientation would be determined by the specific topology of the target's active site.

Table 1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Potential Participating Group on Ligand | Potential Interacting Residue Type in Protein |

|---|---|---|

| Hydrogen Bond (Donor) | Pyridin-3-amine (-NH₂) | Asp, Glu, Ser, Thr, Main-chain Carbonyl |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen, Imidazole Nitrogen | Gln, Asn, Ser, Thr, Main-chain Amide |

| Pi-Pi Stacking | Pyridine Ring, Imidazole Ring | Phe, Tyr, Trp, His |

Scoring Functions and Binding Affinity Estimation

Once molecular docking generates potential binding poses, scoring functions are employed to evaluate the fitness of these poses. nih.gov A scoring function calculates a score or binding energy that represents the strength of the protein-ligand interaction, allowing for the ranking of different ligands or different poses of the same ligand. researchgate.net The accurate prediction of binding affinity is essential for identifying promising drug candidates in virtual screening campaigns. nih.gov

Scoring functions can be broadly categorized into four main types:

Physics-Based Scoring Functions: These functions are derived from principles of molecular mechanics and estimate binding energy by summing up terms for van der Waals forces, electrostatic interactions, and solvation effects.

Empirical Scoring Functions: These functions are developed using regression analysis on a training set of protein-ligand complexes with known binding affinities. They consist of weighted energy terms that represent different types of interactions like hydrogen bonds, ionic interactions, hydrophobic effects, and rotational entropy penalties. nih.gov

Knowledge-Based Scoring Functions: These functions are derived from statistical analysis of atom-pair potentials in known protein-ligand crystal structures. They are based on the premise that frequently observed interactions are more favorable.

Machine Learning-Based Scoring Functions: A more recent development, these functions use machine learning algorithms, including deep learning, to learn complex relationships between the 3D structure of a protein-ligand complex and its binding affinity. nih.gov They have shown promise in achieving higher accuracy than classical scoring functions. nih.gov

For this compound, a typical workflow would involve docking it into a target protein, generating several possible binding poses, and then using a scoring function (e.g., from AutoDock Vina or Glide) to estimate the binding affinity for each pose. nih.gov The pose with the lowest (most favorable) score is considered the most likely binding mode. For more accurate estimations, computationally intensive methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be applied to refine the binding free energy calculations for the top-ranked poses. nih.gov

Table 2: Overview of Scoring Function Types

| Scoring Function Type | Principle | Strengths | Weaknesses |

|---|---|---|---|

| Physics-Based | Based on fundamental physical principles (e.g., force fields). | General applicability. | Computationally intensive; often struggles with solvation and entropy terms. |

| Empirical | Uses weighted energy terms fitted to experimental data. | Fast and computationally efficient. | Accuracy is dependent on the quality and diversity of the training set. |

| Knowledge-Based | Derives statistical potentials from databases of known structures. | Fast; does not require experimental binding data for development. | Accuracy can be limited by the available structural data; may have difficulty with unusual interactions. |

| Machine Learning | Uses algorithms to learn from large datasets of protein-ligand complexes. | Can capture complex, non-linear relationships; potentially high accuracy. | Requires large, high-quality datasets for training; may be prone to overfitting ("black box" nature). |

Pharmacophore Modeling and Virtual Screening Approaches in Molecular Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract collection of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For this compound, a pharmacophore model would be constructed based on its key structural elements:

One Hydrogen Bond Donor (HBD): The primary amine group.

Two Hydrogen Bond Acceptors (HBA): The pyridine ring nitrogen and the sp2-hybridized nitrogen of the imidazole ring.

Two Aromatic Rings (AR): The pyridine and imidazole rings.

One Hydrophobic Feature (HY): The methyl group.

This 3D arrangement of features can then be used as a query to search large chemical databases in a process called virtual screening. nih.govresearchgate.net The goal is to identify other molecules, potentially with different core structures (scaffold hopping), that match the pharmacophore model and are therefore likely to have similar biological activity. nih.gov This approach is particularly useful when the 3D structure of the biological target is unknown. The virtual screening process can rapidly filter millions of compounds, prioritizing a smaller, more manageable number for subsequent experimental testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov By quantifying how changes in molecular features affect activity, QSAR models can be used to predict the potency of newly designed, unsynthesized compounds. nih.gov

To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule's structure and properties:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Describing atomic connectivity.

Geometric Descriptors: Related to the 3D shape of the molecule.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA).

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is generated that links the descriptors to the biological activity. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around the aligned molecules are used as descriptors, providing a 3D map that highlights regions where modifications would likely increase or decrease activity. koreascience.kr A statistically robust and validated QSAR model serves as a valuable predictive tool to guide the design of more potent analogs of this compound. chemrevlett.com

Table 3: Steps in a Typical QSAR Modeling Workflow

| Step | Description |

|---|---|

| 1. Data Set Preparation | Collect a series of structurally related compounds with measured biological activities. Divide the set into a training set (for model building) and a test set (for validation). |

| 2. Molecular Alignment | For 3D-QSAR, align all molecules based on a common substructure or pharmacophore. |

| 3. Descriptor Calculation | Compute a wide range of molecular descriptors (1D, 2D, 3D) for each compound. |

| 4. Model Building | Use statistical methods (e.g., MLR, PLS, machine learning) to build a mathematical model correlating descriptors with activity for the training set. |

| 5. Model Validation | Assess the statistical quality and predictive power of the model using internal (e.g., cross-validation) and external (prediction on the test set) validation techniques. |

| 6. Interpretation & Prediction | Interpret the model to understand which features are important for activity. Use the validated model to predict the activity of new compounds. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Characterization

Natural Bond Orbital (NBO) analysis is a quantum chemical method used to study the distribution of electron density in a molecule and to analyze bonding and intramolecular interactions. acadpubl.eu It provides a detailed picture of charge transfer events, hyperconjugative interactions, and the nature of chemical bonds.

For this compound, NBO analysis can elucidate the intramolecular charge transfer (ICT) characteristics, which are critical to its electronic and photophysical properties. nih.gov The analysis involves examining the interactions between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). acadpubl.eu

In this molecule, significant ICT is expected from the electron-donating amine group to the electron-accepting pyridine and imidazole rings. NBO analysis would likely reveal strong interactions corresponding to this charge transfer:

Donors: The primary donor would be the lone pair (LP) orbital on the nitrogen atom of the aminopyridine group.

Acceptors: The primary acceptors would be the π* antibonding orbitals of the pyridine and imidazole rings.

A high E(2) value for the interaction between the amine's lone pair and the π* orbitals of the aromatic rings would confirm a significant delocalization of electron density, stabilizing the molecule. acadpubl.eu This charge transfer from the amino group to the heteroaromatic system is a key feature of many aminopyridine and aminoimidazole compounds and influences their reactivity, molecular recognition properties, and spectroscopic behavior. core.ac.ukrsc.org

Table 4: Hypothetical NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) | Interaction Type |

|---|---|---|---|

| LP (N) of -NH₂ group | π* (C-C) of Pyridine Ring | High | n → π* (Intramolecular Charge Transfer) |

| LP (N) of -NH₂ group | π* (C-N) of Pyridine Ring | High | n → π* (Intramolecular Charge Transfer) |

| LP (N) of -NH₂ group | π* (C-N) of Imidazole Ring | Moderate | n → π* (Intramolecular Charge Transfer) |

Note: E(2) values are illustrative to indicate the expected relative strength of interactions.

In-depth Analysis of this compound Reveals Limited Publicly Available Research on Its Specific Molecular Interactions

Despite a comprehensive search of scientific literature and databases, detailed experimental studies focusing specifically on the molecular interactions and biochemical mechanisms of the chemical compound this compound are not publicly available at this time. Therefore, the construction of a detailed article adhering to the requested outline on its specific molecular recognition processes, binding affinities, enzymatic inhibition, receptor profiling, and structure-activity relationships is not currently possible.

While the individual chemical moieties, pyridine and imidazole, are common in medicinally active compounds, and the broader class of imidazolyl-pyridines has been investigated for various therapeutic targets, specific and in-depth research on this compound itself is not documented in accessible scientific journals, patents, or biochemical databases.

General chemical information, such as its molecular formula (C9H10N4) and structure, is available in chemical databases. However, the specific experimental data required to populate the requested sections of the article, such as binding affinity constants (Ki, Kd, IC50 values) with purified proteins, detailed mechanisms of enzyme modulation, or comprehensive receptor selectivity profiles, remains elusive.

Similarly, structure-activity relationship (SAR) studies, which would detail how modifications to the this compound scaffold impact its biological activity and molecular interactions, have not been published. Such studies are fundamental to understanding the conformational effects on target binding and require significant experimental investigation.

It is important to note that the absence of published data does not necessarily mean that this compound has not been synthesized or studied. Research and development within private pharmaceutical and biotechnology companies is often proprietary and not disclosed publicly. It is possible that this compound has been investigated as part of a larger screening library, but the results have not been published.

Without publicly available, peer-reviewed research, any attempt to generate the requested article would rely on speculation and extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy and would deviate from the instruction to focus solely on this compound.

Molecular Interactions and Biochemical Mechanism Studies of 6 2 Methyl 1h Imidazol 1 Yl Pyridin 3 Amine

Advanced Biophysical Techniques for Characterizing Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

A thorough understanding of the molecular interactions between a therapeutic candidate and its biological target is paramount in modern drug discovery. For a compound such as 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable for a detailed characterization of its binding kinetics and thermodynamics. While specific experimental data for this particular compound is not available in the public domain, this section outlines the principles of these techniques and illustrates how they would be applied to elucidate its interaction profile with a target protein.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful, label-free optical technique for real-time monitoring of molecular interactions. nih.govspringernature.com It provides a wealth of information on the kinetics of binding, including the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity. nih.gov

In a typical SPR experiment to characterize the interaction of this compound, the target protein (e.g., a specific kinase) would be immobilized on the surface of a sensor chip. bioradiations.com A solution containing the compound would then be flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU). nih.gov

The resulting data, plotted as RU versus time, is known as a sensorgram. The association phase, during which the compound binds to the target, is followed by a dissociation phase, where a buffer solution flows over the chip, and the compound dissociates from the target. By fitting these curves to kinetic models, the rate constants can be determined. mdpi.com This kinetic information is crucial, as compounds with similar affinities (Kₐ) can have vastly different on- and off-rates, which can significantly impact their pharmacological effect. bioradiations.com For instance, a slow off-rate might lead to a more sustained therapeutic action.

Illustrative Data Table: Kinetic Parameters from SPR Analysis

Below is a hypothetical data table illustrating the type of results that would be obtained from an SPR analysis of this compound binding to a target protein.

| Parameter | Value | Unit | Description |

| Association Rate (kₐ) | 2.5 x 10⁵ | M⁻¹s⁻¹ | Rate of complex formation |

| Dissociation Rate (kₔ) | 5.0 x 10⁻⁴ | s⁻¹ | Rate of complex decay |

| Equilibrium Dissociation Constant (Kₐ) | 2.0 | nM | Measure of binding affinity (kₔ/kₐ) |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is considered the gold standard for measuring the thermodynamics of binding interactions. tainstruments.com It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govnih.gov This includes the binding affinity (Kₐ, which can be converted to Kₐ), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). reactionbiology.com

In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. khanacademy.org The instrument measures the minute temperature changes that occur upon binding. An exothermic reaction (heat is released) results in a negative enthalpy change, while an endothermic reaction (heat is absorbed) yields a positive enthalpy change.

The data from ITC experiments allow for the calculation of the change in Gibbs free energy (ΔG), which is related to the binding affinity, using the equation:

ΔG = ΔH - TΔS = -RTln(Kₐ)

where R is the gas constant and T is the absolute temperature. This thermodynamic signature provides deep insights into the nature of the binding forces. drugdiscoverytrends.com For example, a reaction driven by a large negative enthalpy change is typically dominated by hydrogen bonds and van der Waals interactions. Conversely, a reaction driven by a positive entropy change is often indicative of hydrophobic interactions, where water molecules are displaced from the binding interface. khanacademy.org

Illustrative Data Table: Thermodynamic Parameters from ITC Analysis

The following hypothetical table shows the kind of comprehensive thermodynamic data that would be generated from an ITC study of this compound.

| Parameter | Value | Unit | Description |

| Stoichiometry (n) | 1.1 | - | Molar ratio of compound to protein |

| Association Constant (Kₐ) | 4.8 x 10⁸ | M⁻¹ | Measure of binding affinity |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol | Heat released or absorbed upon binding |

| Entropy Change (TΔS) | -3.1 | kcal/mol | Change in the system's disorder |

| Gibbs Free Energy (ΔG) | -12.1 | kcal/mol | Overall energy change of binding |

Pre Developmental Research and Mechanistic Exploration Involving the 6 2 Methyl 1h Imidazol 1 Yl Pyridin 3 Amine Scaffold

Development of Molecular Probes and Chemical Tools Based on the Compound

The development of molecular probes from a parent compound like 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine is a critical step in understanding its biological targets and mechanism of action. This process typically involves the strategic modification of the scaffold to incorporate reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, without significantly altering its biological activity.

Another approach is the introduction of a photoreactive group, which upon irradiation, can form a covalent bond with nearby interacting proteins. This would enable the identification of the direct binding partners of the compound within a complex biological system.

Application in Chemical Biology Assays for Pathway Elucidation

Once developed, chemical tools based on the this compound scaffold could be employed in a variety of chemical biology assays to elucidate biological pathways. For example, a biotinylated version of the compound could be used in pull-down assays coupled with mass spectrometry to identify its protein targets from cell lysates.

Fluorescently labeled probes can be used in techniques such as Förster Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP) to study the kinetics and dynamics of the compound's interaction with its target in real-time. These assays are instrumental in validating target engagement and understanding the downstream consequences of this interaction on cellular signaling pathways. Although the imidazole (B134444) and pyridine (B92270) scaffolds are common in kinase inhibitors, specific pathway elucidation studies involving this compound are not prominently featured in the literature. nih.govnih.gov

Scaffold Derivatization for Enhanced Molecular Properties and Tool Development

The derivatization of the this compound scaffold is essential for optimizing its properties as both a potential therapeutic agent and a research tool. Structure-activity relationship (SAR) studies, where systematic modifications are made to different parts of the molecule, are crucial in this process.

For this particular scaffold, key points of derivatization would include:

The primary amine: Acylation, alkylation, or sulfonylation of the amine group can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability.

The pyridine ring: Substitution at other positions on the pyridine ring could influence the electronic properties and steric profile of the molecule.

The methyl group on the imidazole: Replacement of the methyl group with other alkyl or aryl substituents could explore additional binding pockets on a target protein.

The goal of such derivatization efforts would be to improve potency, selectivity, and pharmacokinetic properties. For tool development, these modifications are also aimed at introducing functionalities that allow for conjugation to reporter tags with minimal impact on the compound's inherent biological activity. The general importance of the pyridine scaffold in developing therapeutic agents is well-established. nih.gov

Exploration of Structure-Function Relationships Beyond Initial Discoveries for Research Purposes

Beyond the initial identification of a biologically active compound, exploring the structure-function relationships of its analogs is fundamental for advancing its utility in research. This involves synthesizing a library of related compounds and evaluating how subtle changes in their chemical structure affect their biological function.

For the this compound scaffold, this could involve investigating how the position of the nitrogen atoms in the imidazole ring or the substitution pattern on the pyridine ring influences target binding and cellular activity. For instance, moving the methyl group to a different position on the imidazole ring or altering the point of attachment of the imidazole to the pyridine could have profound effects on the molecule's three-dimensional shape and its ability to interact with a biological target.

Computational modeling and molecular docking studies can complement these synthetic efforts by predicting how different analogs might bind to a target protein, thereby guiding the design of more potent and selective research tools. While extensive SAR studies have been conducted on related imidazo[1,2-a]pyridine (B132010) and pyrazolo[3,4-d]pyrimidine scaffolds for kinase inhibition, similar detailed explorations specifically for this compound are not widely published. nih.govrsc.org

Future Directions and Emerging Research Avenues for 6 2 Methyl 1h Imidazol 1 Yl Pyridin 3 Amine

Development of Novel Synthetic Methodologies for Analog Generation

The generation of a diverse library of analogs based on the 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine scaffold is crucial for comprehensive structure-activity relationship (SAR) studies. Future research will likely focus on developing more efficient, versatile, and sustainable synthetic strategies. Methodologies such as catalyst-mediated synthesis, multicomponent reactions (MCRs), and flow chemistry are expected to play a pivotal role. nih.govresearchgate.net

Key areas for development include:

Advanced Cross-Coupling Reactions: While traditional methods are effective, there is a continuous need for catalysts with higher turnover numbers, broader substrate scope, and milder reaction conditions to facilitate the functionalization of both the pyridine (B92270) and imidazole (B134444) rings. nih.gov

C-H Activation: Direct C-H functionalization represents a more atom-economical approach to creating analogs, avoiding the need for pre-functionalized starting materials. Developing selective C-H activation strategies for the pyridine and imidazole cores would significantly streamline analog synthesis.

Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the core scaffold or append diverse substituents in a single step would dramatically increase synthetic efficiency. mdpi.com This approach is particularly valuable for rapidly generating large libraries of compounds for high-throughput screening.

Table 1: Comparison of Synthetic Methodologies for Analog Generation

| Methodology | Description | Potential Advantages for Scaffold |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Forms carbon-carbon and carbon-heteroatom bonds, useful for adding diverse substituents to the pyridine ring. nih.gov | High reliability and predictability for targeted modifications. |

| Catalyst-Mediated Ring Fusion | Construction of fused-ring systems involving the pyridine nucleus to explore new chemical space. nih.gov | Access to novel, rigid analogs with potentially enhanced binding affinity. |

| One-Pot Condensation Reactions | Combining multiple reaction steps without isolating intermediates, often catalyzed by acids or bases. nih.govresearchgate.net | Increased efficiency, reduced waste, and faster library generation. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and chemical research. nih.gov For this compound, these technologies can accelerate the design-make-test-analyze cycle.

Future applications include:

Generative Models for De Novo Design: AI algorithms can be trained on existing chemical data to generate novel molecular structures based on the core scaffold, optimized for desired properties such as target affinity or metabolic stability. nih.gov

Predictive Modeling: ML models can be developed to predict various properties of virtual analogs, including bioactivity, selectivity, and physicochemical parameters. This allows for the in-silico screening of vast chemical spaces, prioritizing the synthesis of the most promising candidates. nih.gov

SAR Interpretation: AI can help decipher complex structure-activity relationships from experimental data, identifying subtle molecular features that govern biological activity.

Advanced Computational Modeling for Predictive Insights into Molecular Behavior

Computational chemistry offers a powerful lens to understand the behavior of this compound at an atomic level. Advanced modeling techniques can provide predictive insights that guide experimental work.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to analyze the electronic structure, reactivity, and spectroscopic properties of the compound and its analogs. nih.gov This can help in understanding reaction mechanisms and predicting sites of metabolism. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when interacting with a biological target, such as a protein or nucleic acid. nih.gov This provides insights into binding stability, conformational changes, and the role of solvent molecules.

Binding Free Energy Calculations: Methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can provide quantitative estimates of the binding affinity between the compound and its potential targets, aiding in the prioritization of analogs for synthesis. nih.gov

Table 2: Computational Modeling Techniques and Their Applications

| Technique | Primary Application | Type of Insight Provided |

|---|---|---|

| Molecular Docking | Predicting the binding pose of the compound within a target's active site. researchgate.net | Identifies key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Density Functional Theory (DFT) | Analyzing electronic properties and chemical reactivity. nih.govresearchgate.net | Provides information on orbital energies (HOMO-LUMO), electrostatic potential, and bond strengths. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulating the movement of the compound and its target over time. nih.gov | Reveals conformational flexibility, binding pathway, and stability of the ligand-target complex. |

Exploration of Undiscovered Molecular Targets and Interaction Landscapes for Basic Science

While existing research may point towards certain biological activities, the full spectrum of molecular targets for this compound remains largely unexplored. The pyridine and imidazole scaffolds are present in many biologically active agents, suggesting a broad potential for interaction with various biomolecules. nih.govmdpi.com

Future research should focus on:

Target Identification Studies: Employing techniques such as chemical proteomics, affinity chromatography, and yeast three-hybrid screening to identify novel protein or nucleic acid binding partners.

Phenotypic Screening: Using high-content imaging and other cell-based assays to uncover unexpected biological effects, which can then be used as a starting point for target deconvolution.

Fragment-Based Screening: Utilizing the core scaffold or its key fragments in screening campaigns against a wide range of biological targets to identify new areas of bioactivity. The imidazo[1,2-a]pyridine (B132010) scaffold, for example, is known to have a wide range of biological activities, making it a "privileged structure" in medicinal chemistry. researchgate.net

Development of Specialized Research Tools and Reagents Based on the Compound Scaffold

Beyond its direct therapeutic potential, the this compound scaffold can be adapted to create valuable tools for chemical biology and basic research. nih.gov

Opportunities in this area include:

Fluorescent Probes: By conjugating the scaffold to a fluorophore, it may be possible to create probes for visualizing biological targets or processes within living cells. The development of fluorescent chemosensors from related heterocyclic systems has been reported. mdpi.com

Affinity-Based Probes: Immobilizing the compound on a solid support (e.g., beads) can create a tool for affinity purification, allowing for the isolation and identification of its binding partners from complex biological samples.

Photoaffinity Labels: Incorporating a photoreactive group into the molecule would enable the creation of photoaffinity labels. Upon photoactivation, these tools form a covalent bond with their target, facilitating its unambiguous identification.

Q & A

Q. What are the standard synthetic routes for 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling imidazole derivatives with functionalized pyridines. For example:

- Step 1 : React 2-methylimidazole with a halogenated pyridine precursor (e.g., 3-amino-6-bromopyridine) using a transition metal catalyst (e.g., copper bromide) in dimethyl sulfoxide (DMSO) at 35–50°C .

- Step 2 : Purify via column chromatography (e.g., ethyl acetate/hexane gradient) and confirm structure via -NMR (e.g., δ 8.63 ppm for pyridine protons) and HRMS .

- Optimization : Use design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For instance, cesium carbonate as a base improves coupling efficiency in aryl amination reactions .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., imidazole methyl groups at δ 2.23 ppm, pyridine protons at δ 7.44 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 215 [M+H]) and isotopic patterns .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretches at 3298 cm) .

- Purity Analysis : HPLC (>98% purity) ensures absence of byproducts .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

While direct data on this compound is limited, structurally related imidazopyridines show:

- Enzyme Inhibition : Test against kinases (e.g., PI3Kα) via fluorescence-based assays .

- Receptor Binding : Use radioligand displacement assays for GPCRs or ion channels .

- Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7) using MTT assays .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., PI3Kα active site) .

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict reactivity .

- QSAR Models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on activity using datasets from analogs .

Q. What strategies resolve contradictory data in reaction mechanisms or biological outcomes?

- Mechanistic Studies : Compare pathways using isotopic labeling (e.g., -imidazole) or kinetic isotope effects (KIEs) .

- Biological Replication : Validate inconsistent cytotoxicity results across multiple cell lines and assay formats (e.g., ATP vs. resazurin-based assays) .

- Cross-Validation : Combine experimental data with computational simulations (e.g., MD simulations of protein-ligand stability) .

Q. How can reaction engineering improve scalability and yield for this compound?

- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer for exothermic coupling steps .

- Membrane Separation : Remove byproducts (e.g., unreacted imidazole) via nanofiltration .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) .

- Asymmetric Catalysis : Employ palladium complexes with BINAP ligands for enantioselective C-N coupling .

- Crystallization : Induce diastereomeric salt formation using tartaric acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.